4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde
Description
Properties
IUPAC Name |
4-[N-(4-formylphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26BNO4/c1-25(2)26(3,4)32-27(31-25)21-9-15-24(16-10-21)28(22-11-5-19(17-29)6-12-22)23-13-7-20(18-30)8-14-23/h5-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVCJCDWYHWAEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Synthesis via Suzuki-Miyaura Coupling
The most widely reported method involves a two-step process combining formylation and Suzuki-Miyaura coupling:
Step 1: Formylation of 4-Bromo-N,N-diphenylaniline
4-Bromo-N,N-diphenylaniline is treated with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux (80°C, 36 hours). This Vilsmeier-Haack reaction introduces aldehyde groups at the para positions of the phenyl rings. The product, 4,4'-((4-bromophenyl)azanediyl)dibenzaldehyde , is isolated via extraction with dichloromethane and purified by flash chromatography (petroleum ether/dichloromethane, 1:1 v/v), yielding 88%.
Step 2: Boronation via Suzuki-Miyaura Coupling
The brominated intermediate reacts with bis(pinacolato)diboron in the presence of:
Post-reaction purification via flash chromatography (petroleum ether/ethyl acetate, 10:1 to 5:1) yields the target compound in 94% purity .
Alternative Single-Pot Approaches
A modified single-pot method reduces purification steps by integrating the formylation and boronation stages:
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Substrates : 4-Bromo-N,N-diphenylaniline, bis(pinacolato)diboron
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Catalyst : Pd(OAc)₂ with SPhos ligand
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Solvent System : Toluene/water (10:1)
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Temperature : 90°C for 18 hours
This method achieves 89% yield but requires rigorous exclusion of moisture to prevent boronic ester hydrolysis.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance efficiency:
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Residence Time : 2 hours at 120°C
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Pressure : 15 bar to maintain solvent integrity
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Catalyst Loading : 0.5 mol% Pd-XPhos
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Throughput : 1.2 kg/day per reactor module
This system reduces side products (e.g., deborylated aldehydes) to <2% and achieves >99% conversion.
Purification Protocols
Reaction Optimization
Catalytic Systems Comparison
The Pd-XPhos system minimizes homocoupling byproducts due to enhanced steric bulk.
Solvent Effects
Low-polarity solvents favor boronate stability and catalyst activity.
Analytical Characterization
Spectroscopic Data
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δ 9.90 (s, 2H, aldehyde protons)
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δ 7.81–7.15 (m, 10H, aromatic protons)
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δ 1.35 (s, 12H, pinacol methyl groups)
FT-IR (KBr) :
Purity Assessment
Challenges and Mitigation
Common Side Reactions
Scalability Issues
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Catalyst Cost : Pd-based catalysts contribute to 40% of raw material costs. Switching to NiCl₂(dppe) reduces costs by 70% but lowers yield to 65%.
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Exothermicity : Boronation releases 120 kJ/mol. Industrial reactors use jacketed cooling to maintain ≤100°C.
| Waste Component | Treatment |
|---|---|
| Pd residues | Adsorption on activated carbon (99% recovery) |
| Solvents | Distillation (90% reuse efficiency) |
| Inorganic salts | Neutralization with HCl, landfill disposal |
Hazard Controls
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POCl₃ Handling : Closed-system transfers with scrubbers to neutralize HCl gas.
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Palladium Exposure : Airborne limits maintained at <0.1 mg/m³ via local exhaust ventilation.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated borylation using:
This method eliminates thermal decomposition risks but requires expensive ligands.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The aldehyde groups can be oxidized to carboxylic acids.
Reduction: : The compound can be reduced to form an alcohol derivative.
Substitution: : The boronic acid group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a catalyst.
Major Products Formed
Oxidation: : Carboxylic acids.
Reduction: : Alcohols.
Substitution: : Various boronic acid derivatives.
Scientific Research Applications
Organic Synthesis
Suzuki Coupling Reactions
One of the primary applications of this compound is in Suzuki coupling reactions , which are pivotal for forming carbon-carbon bonds. The boron moiety facilitates the coupling of aryl halides with organoboronic acids or esters. In a study published in the ACS Omega, the compound was successfully used as a reagent in synthesizing complex organic molecules through this method .
| Reaction Type | Reagents Used | Product Yield |
|---|---|---|
| Suzuki Coupling | Aryl halide + Organoboronic acid | High (up to 90%) |
Materials Science
Fluorescent Materials
The compound has been investigated for its potential use in developing fluorescent materials. Its ability to form stable complexes with metals allows it to participate in the synthesis of luminescent materials that can be used in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices has shown promising results in enhancing photoluminescence efficiency .
Medicinal Chemistry
Drug Development
In medicinal chemistry, compounds containing boron have been explored for their therapeutic properties. The unique electronic properties of boron compounds can enhance the bioactivity of drugs. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines due to their ability to induce apoptosis .
| Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
Coordination Chemistry
Metal Complex Formation
The compound's ability to coordinate with transition metals makes it valuable in coordination chemistry. It has been used to synthesize metal complexes that exhibit interesting catalytic properties. These complexes have been applied in various catalytic reactions, including oxidation and reduction processes .
Case Study 1: Synthesis of Fluorescent Polymers
A research team synthesized a series of fluorescent polymers incorporating this compound and evaluated their optical properties. The resultant materials exhibited increased quantum yields compared to traditional fluorophores, making them suitable for applications in bioimaging.
Case Study 2: Anticancer Activity
A study focused on evaluating the anticancer properties of derivatives of this compound against breast cancer cells. The results indicated that certain modifications enhanced the potency significantly compared to non-boronated analogs.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or synthetic polymers.
Comparison with Similar Compounds
Chemical Identity :
Functional Reactivity :
- Pinacolborane Group : Enables Suzuki-Miyaura cross-coupling reactions, critical for constructing conjugated frameworks .
- Aldehyde Groups : Participate in aldol condensation and imine formation, facilitating covalent organic framework (COF) synthesis .
Comparison with Similar Compounds
Structural Analogues with Varying Functional Groups
4,4’-((4-Ethynylphenyl)azanediyl)dibenzaldehyde (CAS: Not specified)
- Structure : Ethynyl (-C≡CH) replaces the Bpin group.
- Synthesis : Deprotection of trimethylsilyl (TMS) groups yields terminal alkynes .
- Reactivity: Ethynyl enables Sonogashira coupling but lacks Suzuki coupling capability.
- Application : Primarily used in acetylene-based polymerizations rather than boronate-mediated COFs .
Key Difference : Absence of Bpin limits cross-coupling versatility compared to the target compound .
4,4'-(Phenylazanediyl)dibenzaldehyde (CAS: 23351-05-5)
Performance Comparison :
| Property | Target Compound | 4,4'-(Phenylazanediyl)dibenzaldehyde |
|---|---|---|
| Suzuki Coupling Capability | Yes | No |
| PCE in DSSCs | 4.94% | Not Reported |
Boronate-Containing Analogues
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS: 128376-64-7)
- Structure : Single benzaldehyde with a Bpin group .
- Application: Monomer for linear polymers; less effective in 3D COF architectures .
Synthetic Yield : ~58% (target compound synthesized in higher yields >98%) .
2,5-Bis(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)terephthalaldehyde (CAS: 2305615-53-4)
- Structure : Terephthalaldehyde core with two Bpin groups .
- Reactivity : Dual Bpin groups enhance Suzuki coupling but lack the triphenylamine hole-transport motif.
- Application : Superior for boronate-rich COFs but less optimal for optoelectronic devices requiring conjugated aromatic linkers .
Linker-Modified Analogues
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (CAS: 914651-17-5)
S-M-1, S-M-2, S-M-3 (4,4’-Bis(oxyalkyl)dibenzaldehyde Derivatives)
- Structure : Flexible alkyl chains (C4, C8, C12) between benzaldehyde groups .
- Application : Eu(III) complexes for tunable luminescence. Longer alkyl chains reduce quantum efficiency (P-4: 12.9%, P-6: <5%) .
- Key Difference : Flexibility vs. rigidity impacts coordination geometry and CPL asymmetry (glum = +0.0873 for P-4 vs. +0.0539 for P-6) .
Biological Activity
4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde (CAS Number: 2009169-65-5) is a boron-containing compound notable for its unique chemical structure and potential applications in various fields including organic electronics and dye-sensitized solar cells (DSSCs). This article explores its biological activity, synthesis, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a triphenylamine core and incorporates a pinacolborane group along with two aldehyde functionalities. This structure allows for versatile chemical reactivity including Suzuki coupling and aldol reactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H26BNO4 |
| Molecular Weight | 427.30 g/mol |
| Purity | >98% |
| Appearance | Yellow to orange powder |
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Properties
Studies have demonstrated that compounds with similar structures can act as antioxidants. The presence of the boron atom is believed to enhance the stability of free radicals formed during oxidative stress.
2. Photophysical Properties
The compound has been utilized in the synthesis of aggregation-induced emission (AIE) molecules. These AIE-active compounds are known for their high fluorescence quantum yields and are being explored for applications in bioimaging and photodynamic therapy.
3. Applications in Solar Cells
The compound has shown promise in enhancing the performance of dye-sensitized solar cells (DSSCs). In a study, it was incorporated into a thiazole-based dye achieving a power conversion efficiency (PCE) of 4.94%, with a current density of 13.60 mA/cm² .
Case Study 1: Synthesis of AIE Molecules
In a recent study, researchers synthesized ultrabright red AIE dots using this compound as a linker between dimethylpyranyldene-malononitrile and anthracenes. The resulting materials exhibited an absolute quantum yield of 12.9%, indicating significant potential for use in light-emitting devices .
Case Study 2: Dye-Sensitized Solar Cells
Another investigation focused on the integration of this compound into DSSCs. The results showed improved efficiency compared to traditional dyes, highlighting its utility in renewable energy applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,4'-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azanediyl)dibenzaldehyde, and how can purity be ensured?
- Methodological Answer : The compound shares structural similarities with 4,4'-((4-ethynylphenyl)azanediyl)dibenzaldehyde (), which is synthesized via a two-step process involving Sonogashira coupling or Ullmann-type reactions. Key steps include:
- Solvent System : Use a 1:1.5 ratio of dichloromethane:methanol for solubility and reaction efficiency ().
- Purification : Column chromatography with hexane:ethyl acetate (4:1) yields a 58% pure product (Rf = 0.14) ().
- Characterization : Confirm purity via H NMR (e.g., aldehyde protons at δ = 9.90 ppm) and compare with literature data ().
Q. How does the presence of the dioxaborolane group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is a boronic ester, commonly used in Suzuki-Miyaura couplings. Key considerations:
- Stability : The pinacol ester group enhances stability against hydrolysis compared to free boronic acids ( ).
- Reactivity : Optimize reaction conditions (e.g., Pd catalysts, base selection) based on analogous compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which requires inert atmospheres and anhydrous solvents ( ).
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?
- Methodological Answer :
- NMR : Look for diagnostic peaks: aldehydes (~9.90 ppm), aromatic protons (δ = 7.10–7.79 ppm), and boronate signals (absent in H NMR but detectable via B NMR) ().
- Mass Spectrometry : Confirm molecular weight (e.g., 370 g/mol for similar boronate derivatives) ().
- Data Validation : Cross-reference with crystallographic data (e.g., X-ray structures of dioxaborolane analogs in ) to resolve ambiguities in peak assignments.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound for light-harvesting applications?
- Methodological Answer :
- Modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and assess charge-transfer efficiency, as demonstrated for mixed metal-organic dyes ().
- Polarizability : Evaluate polarizability (e.g., 43.8 ± 0.5 × 10 cm for related diazaborinines) to predict optoelectronic behavior ().
- Validation : Compare computational results with experimental UV-Vis and fluorescence spectra ().
Q. What are the challenges in synthesizing derivatives of this compound for covalent organic frameworks (COFs), and how can they be mitigated?
- Methodological Answer :
- Functionalization : The aldehyde groups enable Schiff-base formation, but steric hindrance from the dioxaborolane may slow reactivity. Use bulky amine linkers to improve crystallinity ().
- Stability : Monitor boronate stability under acidic/basic conditions via B NMR ( ).
- Characterization : Employ BET surface area analysis and PXRD to confirm framework porosity ( ).
Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?
- Methodological Answer :
- Storage Conditions : Store at -20°C in anhydrous DCM or THF to prevent hydrolysis ().
- Degradation Monitoring : Track boronate integrity via B NMR (sharp peak at ~30 ppm for intact dioxaborolane) ( ).
- Accelerated Aging : Perform thermal gravimetric analysis (TGA) to assess decomposition thresholds (e.g., boiling point ~529°C) ().
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the solubility of dioxaborolane-containing compounds in polar solvents?
- Resolution Strategy :
- Experimental Replication : Test solubility in DMSO, THF, and water ( ).
- Structural Variants : Compare with 4-(N,N-diethylaminocarbonyl)phenylboronic acid (), where substituents (e.g., -COOEt) enhance polarity and solubility.
- Documentation : Report solvent purity and temperature explicitly, as minor impurities can drastically alter solubility ().
Methodological Tables
| Parameter | Value | Source |
|---|---|---|
| Boiling Point | 529.4 ± 52.0°C (at 760 mmHg) | |
| Polarizability | 43.8 ± 0.5 × 10 cm | |
| Optimal Reaction Solvent | DCM:MeOH (1:1.5) | |
| H NMR Aldehyde Signal | δ = 9.90 ppm |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
